(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enamide
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Overview
Description
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorobenzaldehyde and 4-(diethylamino)-2-methoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating certain diseases, particularly those involving abnormal cellular signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it a valuable component in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, (E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-3-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]-2-PROPENAMIDE stands out due to its unique combination of functional groups. The presence of both cyano and diethylamino groups provides distinct reactivity and binding properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22ClN3O2 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C21H22ClN3O2/c1-4-25(5-2)19-10-9-15(20(13-19)27-3)11-16(14-23)21(26)24-18-8-6-7-17(22)12-18/h6-13H,4-5H2,1-3H3,(H,24,26)/b16-11+ |
InChI Key |
USONFZCKXMLYAV-LFIBNONCSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)OC |
Origin of Product |
United States |
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